molecular formula C30H31F5N4O4S B15153497 3,4,5-triethoxy-N-({4-[4-(pentafluorophenyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide

3,4,5-triethoxy-N-({4-[4-(pentafluorophenyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide

Cat. No.: B15153497
M. Wt: 638.6 g/mol
InChI Key: JCAXTBUOWWJHQQ-UHFFFAOYSA-N
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Description

1-{4-[4-(2,3,4,5,6-PENTAFLUOROPHENYL)PIPERAZIN-1-YL]PHENYL}-3-(3,4,5-TRIETHOXYBENZOYL)THIOUREA is a complex organic compound that features a unique combination of pentafluorophenyl and triethoxybenzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[4-(2,3,4,5,6-PENTAFLUOROPHENYL)PIPERAZIN-1-YL]PHENYL}-3-(3,4,5-TRIETHOXYBENZOYL)THIOUREA typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Mechanism of Action

The mechanism of action of 1-{4-[4-(2,3,4,5,6-PENTAFLUOROPHENYL)PIPERAZIN-1-YL]PHENYL}-3-(3,4,5-TRIETHOXYBENZOYL)THIOUREA involves its interaction with specific molecular targets. The pentafluorophenyl group can engage in strong π-π interactions and hydrogen bonding, while the thiourea moiety can form coordination complexes with metal ions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{4-[4-(2,3,4,5,6-PENTAFLUOROPHENYL)PIPERAZIN-1-YL]PHENYL}-3-(3,4,5-TRIETHOXYBENZOYL)THIOUREA is unique due to its combination of pentafluorophenyl and triethoxybenzoyl groups, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C30H31F5N4O4S

Molecular Weight

638.6 g/mol

IUPAC Name

3,4,5-triethoxy-N-[[4-[4-(2,3,4,5,6-pentafluorophenyl)piperazin-1-yl]phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C30H31F5N4O4S/c1-4-41-20-15-17(16-21(42-5-2)28(20)43-6-3)29(40)37-30(44)36-18-7-9-19(10-8-18)38-11-13-39(14-12-38)27-25(34)23(32)22(31)24(33)26(27)35/h7-10,15-16H,4-6,11-14H2,1-3H3,(H2,36,37,40,44)

InChI Key

JCAXTBUOWWJHQQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCN(CC3)C4=C(C(=C(C(=C4F)F)F)F)F

Origin of Product

United States

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